1-[(3-Benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-piperidin-1-ylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-piperidin-1-ylpiperidine is a complex organic compound that features a unique combination of imidazole and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-piperidin-1-ylpiperidine typically involves multiple steps, starting with the preparation of the imidazole ring. Recent advances in the synthesis of imidazoles have highlighted the importance of regiocontrolled methods to achieve the desired substitution patterns . The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-piperidin-1-ylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
1-[(3-Benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-piperidin-1-ylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(3-Benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-piperidin-1-ylpiperidine involves its interaction with specific molecular targets. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their antimicrobial and anticancer properties.
Piperidine derivatives: Widely used in medicinal chemistry for their pharmacological activities.
Uniqueness
1-[(3-Benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-piperidin-1-ylpiperidine stands out due to its unique combination of imidazole and piperidine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
1-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-piperidin-1-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O2S/c1-2-30(28,29)23-24-17-22(27(23)18-20-9-5-3-6-10-20)19-25-15-11-21(12-16-25)26-13-7-4-8-14-26/h3,5-6,9-10,17,21H,2,4,7-8,11-16,18-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGLUAVJWPPQKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN3CCC(CC3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.